molecular formula C17H21NO5 B11484057 Methyl 4-(2,4-dimethoxyphenyl)-1,2-dimethyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Methyl 4-(2,4-dimethoxyphenyl)-1,2-dimethyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B11484057
M. Wt: 319.4 g/mol
InChI Key: KBACGBANOLMCJO-UHFFFAOYSA-N
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Description

Methyl 4-(2,4-dimethoxyphenyl)-1,2-dimethyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes a tetrahydropyridine ring, dimethoxyphenyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,4-dimethoxyphenyl)-1,2-dimethyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed Heck reactions, where 2,4-dimethoxybenzoic acid undergoes decarboxylative iodination followed by coupling with appropriate reagents . The reaction conditions often involve mild temperatures and the use of solvents like acetic acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,4-dimethoxyphenyl)-1,2-dimethyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the tetrahydropyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Methyl 4-(2,4-dimethoxyphenyl)-1,2-dimethyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-(2,4-dimethoxyphenyl)-1,2-dimethyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecules. Pathways involved may include signal transduction, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2,4-dimethoxyphenyl)-1,2-dimethyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C17H21NO5

Molecular Weight

319.4 g/mol

IUPAC Name

methyl 4-(2,4-dimethoxyphenyl)-1,6-dimethyl-2-oxo-3,4-dihydropyridine-5-carboxylate

InChI

InChI=1S/C17H21NO5/c1-10-16(17(20)23-5)13(9-15(19)18(10)2)12-7-6-11(21-3)8-14(12)22-4/h6-8,13H,9H2,1-5H3

InChI Key

KBACGBANOLMCJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CC(=O)N1C)C2=C(C=C(C=C2)OC)OC)C(=O)OC

Origin of Product

United States

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